molecular formula C8H5F3O B12440881 1-(3,4-Difluorophenyl)-2-fluoroethan-1-one

1-(3,4-Difluorophenyl)-2-fluoroethan-1-one

Cat. No.: B12440881
M. Wt: 174.12 g/mol
InChI Key: SKWRLISAPIHNDP-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-fluoroethan-1-one is an aromatic ketone with the molecular formula C8H6F2O. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and an additional fluorine atom on the ethanone moiety. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-2-fluoroethan-1-one typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 1-(3,4-difluorophenyl)ethanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of fluorinating agents like Selectfluor in a continuous flow setup ensures efficient and safe production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-fluoroethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The fluorine atoms enhance the compound’s ability to form strong interactions with target proteins, leading to changes in their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Difluorophenyl)-2-fluoroethan-1-one is unique due to the presence of three fluorine atoms, which enhance its reactivity and interaction with molecular targets. The specific arrangement of fluorine atoms also influences its chemical properties and reactivity, making it a valuable compound in various applications.

Biological Activity

1-(3,4-Difluorophenyl)-2-fluoroethan-1-one is a fluorinated aromatic ketone that has garnered attention in the fields of medicinal chemistry and biological research. The presence of fluorine atoms in its structure significantly influences its chemical reactivity and biological activity, making it a compound of interest for various applications, including drug development and biochemical studies.

  • Molecular Formula : C9H8F3O
  • Molecular Weight : Approximately 188.13 g/mol
  • Structure : The compound features a phenyl group substituted with two fluorine atoms at the 3 and 4 positions and a fluoroethanone moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound's capacity to form strong interactions with proteins and enzymes, which can lead to either inhibition or activation of enzymatic activity depending on the target.

Key Mechanisms:

  • Enzyme Inhibition : The compound can act as an inhibitor for various enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Interaction : It may interact with receptors linked to inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity across various domains:

  • Pharmacological Potential : The compound has been studied for its potential as a precursor in synthesizing pharmaceutical agents targeting conditions like obesity, diabetes, and cancer .
  • Enzyme Studies : It has been utilized in studies focusing on enzyme-catalyzed reactions, providing insights into metabolic pathways.

Case Studies and Research Findings

Several studies highlight the biological effects and therapeutic potential of this compound:

  • Anti-inflammatory Effects : Research has demonstrated that compounds similar to this compound can inhibit monocyte chemoattractant protein-1 (MCP-1), a key player in inflammatory responses. This inhibition suggests that the compound could be beneficial in treating inflammatory disorders .
  • Cancer Research : In vitro studies have shown that fluorinated compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The exact role of this compound in these processes remains an area of active investigation.

Data Table: Biological Activity Overview

Biological Activity Effect Observed Reference
Enzyme InhibitionSignificant inhibition of metabolic enzymes
Anti-inflammatory PropertiesMCP-1 receptor antagonism
Cancer Cell ApoptosisInduction via oxidative stress

Properties

Molecular Formula

C8H5F3O

Molecular Weight

174.12 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-2-fluoroethanone

InChI

InChI=1S/C8H5F3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2

InChI Key

SKWRLISAPIHNDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CF)F)F

Origin of Product

United States

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